2-(5-Bromopyridin-2-YL)acetaldehyde
Overview
Description
2-(5-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and an acetaldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-acetylpyridine followed by oxidation. One common method is as follows:
Bromination: 2-acetylpyridine is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Oxidation: 2-(5-Bromopyridin-2-YL)acetic acid.
Reduction: 2-(5-Bromopyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromopyridin-2-YL)acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the preparation of functional materials with specific properties, such as conducting polymers and coordination compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(5-Bromopyridin-2-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
5-Bromopyridine-2-acetic acid: Another derivative with a carboxylic acid group at the 2-position.
Uniqueness
2-(5-Bromopyridin-2-YL)acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyridine ring. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives through various chemical transformations .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXCPCYRILLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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